molecular formula C15H20FNO3S B7191248 N-(2-cyclopropyl-3-methyloxolan-3-yl)-3-fluoro-5-methylbenzenesulfonamide

N-(2-cyclopropyl-3-methyloxolan-3-yl)-3-fluoro-5-methylbenzenesulfonamide

Cat. No.: B7191248
M. Wt: 313.4 g/mol
InChI Key: OFUFDKWSFCWRQY-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-3-methyloxolan-3-yl)-3-fluoro-5-methylbenzenesulfonamide is a complex organic compound that features a unique combination of cyclopropyl, methyloxolan, and benzenesulfonamide groups

Properties

IUPAC Name

N-(2-cyclopropyl-3-methyloxolan-3-yl)-3-fluoro-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO3S/c1-10-7-12(16)9-13(8-10)21(18,19)17-15(2)5-6-20-14(15)11-3-4-11/h7-9,11,14,17H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUFDKWSFCWRQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)NC2(CCOC2C3CC3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-3-methyloxolan-3-yl)-3-fluoro-5-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using a reagent such as diazomethane.

    Synthesis of the methyloxolan ring: This step involves the formation of the oxolane ring, which can be synthesized via the cyclization of a suitable diol or halohydrin.

    Introduction of the benzenesulfonamide group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-3-methyloxolan-3-yl)-3-fluoro-5-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones, or carboxylic acids.

    Reduction: Amines, alcohols, or hydrocarbons.

    Substitution: Various substituted sulfonamides or other derivatives.

Scientific Research Applications

N-(2-cyclopropyl-3-methyloxolan-3-yl)-3-fluoro-5-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new polymers and materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-(2-cyclopropyl-3-methyloxolan-3-yl)-3-fluoro-5-methylbenzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The molecular targets and pathways involved would vary depending on the specific enzyme or receptor being targeted.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyclopropyl-3-methyloxolan-3-yl)-3-chloro-5-methylbenzenesulfonamide
  • N-(2-cyclopropyl-3-methyloxolan-3-yl)-3-bromo-5-methylbenzenesulfonamide
  • N-(2-cyclopropyl-3-methyloxolan-3-yl)-3-iodo-5-methylbenzenesulfonamide

Uniqueness

N-(2-cyclopropyl-3-methyloxolan-3-yl)-3-fluoro-5-methylbenzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in various applications.

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